Bosutinib Isomer Methanoate
Description
Historical Context of Kinase Inhibitor Development
The journey to develop targeted cancer therapies like kinase inhibitors began with the fundamental understanding of the molecular drivers of cancer. A pivotal moment was the identification of the Philadelphia chromosome and its resultant Bcr-Abl fusion protein as the causative agent of chronic myeloid leukemia (CML). wikipedia.orgresearchgate.net This discovery provided a clear molecular target, catalyzing a shift from non-specific cytotoxic chemotherapies to rational drug design. nih.govmusechem.com
The first major breakthrough was the development of imatinib (B729), the first-generation Bcr-Abl tyrosine kinase inhibitor (TKI), which dramatically improved outcomes for CML patients. scielo.brnih.gov However, the emergence of drug resistance, often due to mutations in the Abl kinase domain, necessitated the development of second and third-generation TKIs. nih.govnih.gov Bosutinib (B1684425) is a second-generation inhibitor, designed to be effective against many imatinib-resistant forms of Bcr-Abl. tandfonline.complos.org This historical progression underscores the continuous cycle of innovation in medicinal chemistry, where new challenges drive the creation of next-generation therapeutics. nih.gov
Identification and Classification of Bosutinib Isomers
Bosutinib Isomer Methanoate is a specific structural isomer of the drug bosutinib. In this isomer, the positions of the chloro and methoxy (B1213986) substituents on the aniline (B41778) ring are different from that in bosutinib. lktlabs.com Specifically, bosutinib is 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile, while the isomer is 4-[(3,5-dichloro-4-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile. The "methanoate" in the name indicates that it is the methanoate salt of this particular isomer.
A significant point in the scientific literature is the report that this specific isomer was, at one point, being sold by some non-branded vendors as authentic bosutinib. nih.govacs.org This misidentification was uncovered through detailed structural and spectroscopic analysis, highlighting a critical issue in the supply chain of research chemicals. nih.govplos.org
Table 1: Comparison of Bosutinib and its Isomer
| Feature | Bosutinib | Bosutinib Isomer |
| Aniline Ring Substitution | 2,4-dichloro-5-methoxyphenyl | 3,5-dichloro-4-methoxyphenyl |
| Chemical Formula (base) | C₂₆H₂₉Cl₂N₅O₃ | C₂₆H₂₉Cl₂N₅O₃ |
| Molecular Weight (base) | 530.45 | 530.45 |
| CAS Number (Isomer) | 1391063-17-4 | Not Applicable |
Academic Rationale for Investigating this compound
The primary academic interest in this compound stems from a comparative analysis with bosutinib to understand the principles of kinase inhibitor binding and selectivity. A key study by Levinson and Boxer in 2012 provided a detailed structural and spectroscopic analysis of both bosutinib and its isomer binding to the Abl tyrosine kinase domain. nih.govplos.org
This research revealed that despite the seemingly minor structural difference, the binding properties and the electrostatic environment experienced by the two molecules within the ATP-binding site of the kinase were distinct. nih.govplos.org The study utilized the intrinsic fluorescence of the compounds and the infrared absorption of their nitrile group to probe these differences. plos.orgnih.gov Such investigations are crucial for understanding how small changes in a molecule's structure can impact its biological activity, providing valuable information for the rational design of more potent and selective inhibitors. nih.gov
Significance of Isomeric Purity and Characterization in Research
Regulatory agencies have increasingly emphasized the need to develop single enantiomers or isomers rather than racemic mixtures, recognizing that one isomer may be therapeutic while the other could be inactive or even harmful. americanpharmaceuticalreview.commdpi.com Therefore, the development and application of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are essential for confirming the identity and purity of chemical compounds used in research and medicine. acs.orglibretexts.org
Table 2: Analytical Techniques for Isomer Characterization
| Technique | Application in Isomer Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of different isomers. acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise chemical structure and differentiation between isomers. acs.org |
| Infrared (IR) Spectroscopy | Identification of functional groups and confirmation of molecular identity. acs.org |
| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure. acs.org |
| Mass Spectrometry (MS) | Accurate determination of molecular weight and fragmentation patterns. |
Unaddressed Questions and Future Research Trajectories for this compound
The investigation into this compound has opened up several avenues for future research. The study by Levinson and Boxer suggested that the nitrile group on bosutinib and its isomer could be exploited as a spectroscopic probe to study the electrostatic differences in the ATP-binding sites of various kinases. plos.orgnih.gov This could be a powerful tool for developing more selective kinase inhibitors.
Furthermore, their structural analysis hinted that inhibitors similar to the bosutinib scaffold but lacking the nitrile moiety might be effective against the notoriously resistant T315I mutation in Bcr-Abl. plos.orgnih.gov This presents a clear direction for the design and synthesis of new potential drug candidates.
Beyond oncology, there is emerging research into the potential of tyrosine kinase inhibitors like bosutinib for treating neurodegenerative conditions such as dementia. nih.gov Future studies could explore whether specific isomers of TKIs have differential effects in these contexts, potentially leading to the development of novel therapies for a broader range of diseases.
Properties
Molecular Formula |
C₂₇H₃₃Cl₂N₅O₄ |
|---|---|
Molecular Weight |
562.49 |
Synonyms |
4-[(3,5-Dichloro-4-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile Methanoate; |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Bosutinib Isomer Methanoate
Multistep Synthesis Strategies for the Bosutinib (B1684425) Core Structure
The synthesis of the core 4-anilino-quinoline-3-carbonitrile scaffold, central to both bosutinib and its isomers, involves several established multistep strategies. These routes primarily focus on the construction of the quinoline (B57606) ring system followed by sequential functionalization.
Retrosynthetic Analysis and Precursor Selection
Retrosynthetic analysis of the target 4-anilino-quinoline-3-carbonitrile structure reveals several key disconnections. The primary approach involves disconnecting the C4-anilino bond, leading to two main precursors: a 4-chloro-7-alkoxy-6-methoxyquinoline-3-carbonitrile intermediate and the corresponding substituted aniline (B41778).
A further disconnection of the 7-alkoxy side chain simplifies the quinoline precursor to a 7-hydroxy-6-methoxy-4-quinolone-3-carbonitrile. The quinoline core itself can be retrosynthetically disassembled via several classical quinoline syntheses, such as the Gould-Jacobs reaction, which starts from an aniline derivative and a malonic acid derivative or its equivalent.
Therefore, the key precursors selected for the synthesis are typically:
A substituted aniline to form the quinoline ring (e.g., from vanillic acid or acetovanillone derivatives). researchgate.netnih.gov
A cyclizing agent to form the quinolone ring (e.g., 3,3-diethoxypropionitrile or N,N-dimethylformamide dimethyl acetal). researchgate.netnih.gov
The specific substituted aniline for the C-4 position (e.g., 2,4-dichloro-5-methoxyaniline for bosutinib, or 3,5-dichloro-4-methoxyaniline for the isomer).
An alkylating agent for the C-7 position (e.g., 1-(3-chloropropyl)-4-methylpiperazine). derpharmachemica.com
Key Reaction Steps and Selectivity Control
Several synthetic routes have been reported, differing in starting materials and the sequence of key steps, but generally involving the formation of a core quinoline intermediate. researchgate.netclockss.org
One common pathway begins with 3-methoxy-4-hydroxybenzoic acid or a similar precursor. nih.gov The key steps include:
Alkylation/Protection: The phenolic hydroxyl group is alkylated, often with 1-bromo-3-chloropropane, to introduce the side-chain precursor. nih.gov
Nitration: A nitro group is introduced onto the benzene ring, typically ortho to the methoxy (B1213986) group. nih.gov
Reduction: The nitro group is reduced to an amine, yielding a substituted aniline.
Cyclization (Gould-Jacobs type reaction): The aniline is reacted with a suitable three-carbon unit, such as 3,3-diethoxypropionitrile, which upon hydrolysis and cyclization under basic or acidic conditions forms the 4-hydroxyquinoline-3-carbonitrile core. nih.govclockss.org
Chlorination: The 4-hydroxy group of the quinolone is converted to a 4-chloro group, typically using phosphoryl chloride (POCl₃), to activate the position for nucleophilic substitution. nih.govclockss.org
First Amination (SNAr): The 4-chloroquinoline intermediate is reacted with the desired substituted aniline. Pyridine hydrochloride is often used to catalyze this condensation. nih.govclockss.org
Second Amination (Side-Chain Attachment): The terminal chloro group on the C-7 propoxy side chain is reacted with N-methylpiperazine to complete the synthesis. nih.govclockss.org
An alternative key step is the intramolecular cyclization of a 3-amino-2-(2-bromobenzoyl)acrylonitrile intermediate in the presence of a base like potassium carbonate to form the 3-cyano-4-hydroxyquinoline core. researchgate.netclockss.org
| Step | Reaction Type | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | Cyclization | Substituted aniline, 3,3-diethoxypropionitrile, NaOH/EtOH | Formation of the 4-hydroxyquinoline-3-carbonitrile core |
| 2 | Chlorination | POCl₃ | Activation of the C4 position for substitution |
| 3 | Nucleophilic Aromatic Substitution (SNAr) | 4-chloroquinoline intermediate, substituted aniline, pyridine HCl | Attachment of the dichloromethoxyaniline moiety |
| 4 | Alkylation / Nucleophilic Substitution | Terminal chloride/bromide, N-methylpiperazine, KI | Attachment of the piperazine side chain |
Catalyst Systems and Reaction Condition Optimization
The efficiency of the synthesis is highly dependent on the catalyst systems and reaction conditions employed.
Cyclization Catalysts: Acid catalysts like trifluoroacetic acid (TFA) can be used to facilitate the condensation and cyclization to form the quinoline ring. nih.govresearchgate.net Lewis acids such as aluminum chloride, zinc chloride, or iron trichloride have also been patented for condensation and cyclization reactions. google.com
Reduction Catalysts: The reduction of the nitro group is often carried out using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney Nickel. google.com A combination of powdered iron and ammonium chloride is also an effective and economical alternative. nih.gov
Amination Catalysts: The condensation between the 4-chloroquinoline and the substituted aniline is frequently catalyzed by an acid, such as pyridine hydrochloride, in a high-boiling solvent like 2-ethoxyethanol. nih.gov
Side-Chain Attachment Catalysts: The final alkylation step with N-methylpiperazine can be accelerated by using an iodide source, such as potassium iodide (KI) or sodium iodide (NaI), which participates in a Finkelstein reaction to form a more reactive alkyl iodide in situ. nih.govclockss.org
| Reaction | Catalyst System | Typical Conditions |
|---|---|---|
| Nitro Group Reduction | Pd/C, H₂ or Fe/NH₄Cl | Methanol/Water, Reflux |
| Quinoline Cyclization | Trifluoroacetic Acid (TFA) or NaOH | Reflux |
| C4-Aniline Coupling | Pyridine Hydrochloride | 2-Ethoxyethanol, Reflux |
| C7-Side Chain Coupling | KI or NaI | 80 °C |
Stereoselective and Regioselective Synthesis of Isomeric Forms
The primary isomerism associated with bosutinib is regiochemical, arising from the substitution pattern on the aniline ring. The clinically approved drug is the 2,4-dichloro-5-methoxy isomer. A known impurity and commercially available compound is the 3,5-dichloro-4-methoxy isomer. lktlabs.com
The synthesis of a specific regioisomer is controlled entirely by the selection of the aniline precursor used in the nucleophilic aromatic substitution step. To synthesize the 3,5-dichloro-4-methoxy isomer, one would employ 3,5-dichloro-4-methoxyaniline in the condensation reaction with the 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile intermediate. The reaction mechanism and conditions would be analogous to those used for the synthesis of bosutinib itself.
There is a lack of specific literature detailing a dedicated synthesis of 3,5-dichloro-4-methoxyaniline. However, general methods for synthesizing substituted anilines, such as halogenation and nitration of precursors like 4-methoxyaniline followed by reduction, could be applied. study.com
As the key isomeric difference is not at a chiral center, stereoselective synthesis is not a primary concern for producing this specific regioisomer. Stereoselectivity would become relevant only if chiral centers were introduced into the molecule, for example, by modifying the piperazine ring or the propoxy side chain.
Methods for Isolation and Purification of Bosutinib Isomer Methanoate for Research
The isolation and purification of the final compound and its intermediates are critical for obtaining materials of high purity for research. Standard laboratory techniques are employed.
Crystallization/Recrystallization: This is the most common method for purifying solid intermediates and the final product. Solvents such as ethanol, ethyl acetate, methanol, or mixtures thereof are used to purify the crude product by recrystallization. clockss.orggoogle.com A Chinese patent describes a process for preparing bosutinib isomer impurities that involves crystallization from ethanol after decolorizing with activated carbon. google.com
Chromatography: While less common for large-scale synthesis, column chromatography using silica gel is a standard method for purifying small quantities of intermediates or for separating mixtures of isomers that are difficult to resolve by crystallization.
Salt Formation: The basic nitrogen atoms in the piperazine ring allow for the formation of various acid addition salts. While the methanoate (formate) salt of the specific bosutinib isomer is not described in the literature, the general procedure involves dissolving the free base in a suitable solvent (e.g., ethanol, methanol) and adding a stoichiometric amount of the desired acid (in this case, methanoic or formic acid). The resulting salt often has different solubility properties and may be more crystalline than the free base, facilitating purification. A patent on kinase inhibitors describes the formation of various salts, including formate salts, to improve physical or pharmaceutical properties. google.com The solid salt can then be isolated by filtration.
Final purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and the structure is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.gov
Design and Synthesis of Structural Analogues and Derivatives for Structure-Activity Probing
To investigate the structure-activity relationship (SAR) of kinase inhibitors like the bosutinib isomer, structural analogues are designed and synthesized. The goal is to understand how different functional groups and their positions affect binding affinity, selectivity, and other pharmacological properties.
The design of analogues typically focuses on three key regions of the molecule:
The 4-Anilino Moiety: Modifications to the substituent pattern (e.g., position and nature of the halogens and methoxy group) on this ring can probe the hydrophobic and electronic interactions within the ATP-binding pocket of the target kinase. Synthesizing different regioisomers, such as the 3,5-dichloro-4-methoxy variant, is a direct application of SAR to understand the importance of substituent placement.
The Quinoline Core: The 3-cyano group is a key hydrogen bond acceptor. Analogues could be synthesized where this group is replaced with other electron-withdrawing groups (e.g., carboxamide, nitro) to evaluate the impact on binding. Substituents at other positions (e.g., C-5 or C-8) could also be introduced to explore additional binding interactions or to modulate physical properties.
The C-7 Alkoxy Side Chain: The length of the alkyl chain and the nature of the terminal basic group (the N-methylpiperazine) are critical for solubility and interaction with the solvent-exposed region of the kinase. Analogues with different chain lengths, or with alternative basic groups (e.g., morpholine, piperidine), are commonly synthesized to optimize pharmacokinetic properties.
The synthesis of these analogues would follow the same fundamental pathways described for the parent compound, simply by substituting the appropriate precursor molecule at the relevant step in the synthetic sequence. For example, different substituted anilines would be used in the C-4 coupling step, or different cyclic amines would be used in the final side-chain attachment step.
Scalability Considerations for Research-Grade Production
The production of this compound for research applications necessitates synthetic routes that are not only efficient but also scalable to yield gram-level quantities with high purity. The synthesis of the core isomer, 4-((3,5-dichloro-4-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, is a multi-step process for which scalability is a key consideration. The final salt formation with methanoic acid (formic acid) is a subsequent, typically straightforward, step.
A Chinese patent describes a preparation method for what it terms "bosutinib isomer impurities," providing direct insight into a viable synthetic pathway. google.com This method involves reacting a compound with 1-bromo-3-chloropropane in the presence of potassium carbonate in a butanone/water solvent system, followed by further steps to yield the final isomer. google.com The reported yields for the crystallized isomer in this patent are in the range of 56-73%. google.com
When considering research-grade production, several factors must be taken into account:
Reaction Conditions: Extreme reaction conditions, such as very low temperatures (-78°C) reported in some early syntheses, are difficult and costly to maintain on a larger scale. derpharmachemica.com Routes that proceed at or near ambient temperature are more amenable to scaling up.
Purification: The purification of intermediates and the final product is a critical step. The formation of impurities can complicate the purification process, requiring extensive chromatographic techniques that may not be practical for larger quantities. derpharmachemica.com Routes that yield a cleaner product, allowing for purification by crystallization, are highly desirable for scalability. google.com
Solvent and Reagent Selection: The choice of solvents and reagents has implications for cost, safety, and environmental impact. The use of high-boiling point solvents can be disadvantageous for scale-up. derpharmachemica.com
The following table summarizes key aspects of different synthetic approaches that could be adapted for the production of the bosutinib isomer, highlighting scalability considerations:
| Synthetic Approach | Key Features | Reported Overall Yield (for Bosutinib) | Scalability Considerations |
| Gould-Jacobs based reactions | Implemented in initial Pfizer route. derpharmachemica.com | 8.3% derpharmachemica.com | Low yield and extreme reaction temperatures (-78°C) limit scalability. derpharmachemica.com |
| Intramolecular Cyclization | Described on a decagram scale. researchgate.net | 13.7% researchgate.net | Cost-effective, environmentally friendly, and feasible for scale-up. researchgate.net |
| Adaptation of Novel Bosutinib Synthesis | Starts from 3-methoxy-4-hydroxybenzoic acid. nih.govnih.gov | Improved to 21.7% in some variations. derpharmachemica.com | Avoids extreme temperatures, but still involves multiple complex steps. derpharmachemica.com |
| Patent for Isomer Preparation | Direct synthesis of the isomer. google.com | 66-73% (for the final crystallization step) google.com | Provides a direct route, though overall yield from starting materials is not detailed. |
For research-grade production, a balance must be struck between the elegance of a synthetic route and its practicality on a larger scale. The intramolecular cyclization method and the approach detailed in the Chinese patent appear to be promising starting points for the scalable synthesis of the bosutinib isomer. The final step of forming the methanoate salt would involve reacting the purified isomer base with methanoic acid in a suitable solvent, followed by isolation of the salt, likely through crystallization.
Molecular Interactions and Mechanistic Elucidation of Bosutinib Isomer Methanoate
Kinase Binding Affinity and Selectivity Profiling at the Molecular Level
The binding of the bosutinib (B1684425) isomer to its target kinases, such as Abl and Src, is a highly specific process governed by its interactions within the ATP-binding pocket of the enzyme. nih.govnih.gov
Adenosine Triphosphate (ATP) Competitive Binding Mechanisms
The bosutinib isomer functions as an ATP-competitive inhibitor, directly competing with endogenous ATP for binding to the kinase domain. researchgate.netpatsnap.com It occupies the ATP-binding site, nestled between the N-terminal and C-terminal lobes of the kinase. nih.gov This mode of inhibition effectively blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive cellular processes such as proliferation and survival. patsnap.com The binding of the isomer, much like authentic bosutinib, is versatile, as it can accommodate different conformational states of the kinase. researchgate.net Specifically, it has been shown to bind to both the active "DFG-in" and inactive "DFG-out" conformations of the Abl kinase, which contributes to its potent inhibitory activity against a range of kinase conformations. nih.govresearchgate.netresearchgate.net
Upon binding to kinases like Src and Abl, the bosutinib isomer exhibits a significant increase in fluorescence, a property that facilitates quantitative measurement of its binding affinity. nih.gov
Allosteric Modulation and Non-ATP Competitive Interactions
While the primary mechanism of the bosutinib isomer is ATP-competitive inhibition, the broader class of kinase inhibitors to which it belongs can be affected by allosteric modulation. nih.gov However, current research on this specific isomer primarily focuses on its direct interactions within the ATP-binding site rather than allosteric mechanisms. nih.govnih.gov Allosteric inhibitors, which bind to sites distinct from the ATP pocket, can overcome resistance to ATP-competitive drugs. nih.govimrpress.com The development of such inhibitors for targets like BCR-Abl highlights an alternative strategy to the direct ATP competition employed by the bosutinib isomer. nih.gov
Structural Basis of Enzyme Inhibition by Bosutinib Isomer Methanoate
The precise inhibitory action of the bosutinib isomer is best understood through the structural analysis of its complex with target kinases.
Crystallographic Analysis of Isomer-Kinase Complexes
X-ray crystallography has been instrumental in revealing the atomic-level details of the bosutinib isomer's interaction with the Abl kinase domain. nih.gov The structure of the Abl kinase domain in complex with the bosutinib isomer has been solved, providing a high-resolution view of the binding mode. nih.govnih.gov This analysis confirmed that the isomer occupies the same ATP-binding pocket as authentic bosutinib and other similar kinase inhibitors. nih.gov
Hydrogen Bonding Networks and Van der Waals Interactions
The stability of the isomer-kinase complex is maintained by a network of specific molecular interactions. A key interaction for many kinase inhibitors is a hydrogen bond with the kinase hinge region, and the bosutinib isomer is no exception. nih.govresearchgate.net
A notable feature of the binding mechanism is the involvement of conserved water molecules. nih.govumn.edu The nitrile group of the isomer forms a hydrogen bond with a structured water molecule (W1), which is anchored by the backbone NH groups of the DFG motif in the kinase active site. nih.govresearchgate.net This water-mediated hydrogen bond is a critical determinant of the inhibitor's recognition and selectivity. nih.govumn.edu
In addition to hydrogen bonding, numerous van der Waals contacts contribute significantly to the binding affinity. nih.gov The isomer makes extensive van der Waals contacts with residues lining the ATP-binding pocket. For example, in the Abl kinase, the inhibitor interacts with the "gatekeeper" residue (Threonine 315) and Valine 299. nih.gov These non-covalent interactions are crucial for the tight and specific binding of the inhibitor. The nitrile group, in particular, makes van der Waals contacts with the sidechain of T315. nih.gov
Conformational Adaptations in Target Kinases Upon Isomer Binding
The binding of inhibitors to a kinase's active site can be intrinsically linked to the conformational state of the enzyme. elifesciences.orgnih.gov The bosutinib isomer, like its parent compound, demonstrates conformational flexibility in its binding. It can bind to Abl kinase when the activation loop is in the "DFG-out" conformation, an inactive state. nih.govplos.org This is significant because it indicates the inhibitor does not require the kinase to be in an active conformation to bind, enhancing its inhibitory efficacy against various states of the enzyme. researchgate.net The ability to bind to multiple conformations distinguishes it from first-generation inhibitors like imatinib (B729), which primarily recognize the inactive DFG-out state. researchgate.net
The binding of the isomer also influences the conformation of the P-loop (phosphate-binding loop), preventing a collapsed conformation that would otherwise clash with the inhibitor. nih.govplos.org This structural adaptation is necessary to accommodate the inhibitor within the ATP-binding site.
Kinetic Analysis of Isomer-Enzyme Association and Dissociation
The binding kinetics of the bosutinib isomer to Abl and Src kinases have been characterized using fluorescence spectroscopy. nih.gov Both the isomer and authentic bosutinib exhibit a significant increase in fluorescence upon binding to these kinases, a property that facilitates the quantitative measurement of their binding affinity. plos.org When excited at 350 nm, the fluorescence intensity of the isomer at 480 nm increases approximately 500-fold upon binding to Abl or Src. nih.gov This substantial change allows for precise determination of the equilibrium dissociation constant (Kd).
Fluorescence binding assays have been employed to determine the equilibrium dissociation constants for the bosutinib isomer with the Abl and Src kinase domains. nih.gov The strong fluorescence enhancement upon binding provides a robust signal for monitoring the association and dissociation events. plos.org
Table 1: Equilibrium Dissociation Constants (Kd) of Bosutinib and its Isomer for Abl and Src Kinases
| Compound | Kinase | Equilibrium Dissociation Constant (Kd) |
|---|---|---|
| Bosutinib | Abl | Not explicitly stated in the provided text |
| Bosutinib Isomer | Abl | Not explicitly stated in the provided text |
| Bosutinib | Src | Not explicitly stated in the provided text |
While the referenced study describes the methodology for determining the Kd values and presents binding curves, the specific numerical Kd values for the bosutinib isomer are not explicitly provided in the text of the search results. nih.govplos.org
Modulation of Kinase Activation States and Phosphorylation Events
Protein kinases exist in equilibrium between active and inactive conformations, often characterized by the orientation of the DFG (Asp-Phe-Gly) motif in the activation loop. researchgate.net Structural analysis reveals that bosutinib can bind to the Abl kinase domain when the DFG motif is in an "out" conformation (DFG-Out), which is typically associated with an inactive state. plos.orgresearchgate.net This is in contrast to some other kinase inhibitors that exclusively bind to the DFG-In (active) or DFG-Out conformation. researchgate.net
To investigate the ability of bosutinib to bind to the active kinase conformation, binding studies were conducted with Abl that was phosphorylated on the activation loop (Abl-pY393), a modification that stabilizes the active DFG-In state. nih.gov The binding affinity of bosutinib for phosphorylated Abl was found to be indistinguishable from its affinity for the unphosphorylated enzyme. nih.govresearchgate.net This indicates that bosutinib is capable of binding to both the DFG-In and DFG-Out conformations of Abl, demonstrating its conformational flexibility in targeting the kinase. nih.govresearchgate.net This versatility in binding to different activation states is a characteristic of some next-generation kinase inhibitors and may contribute to their higher affinity. nih.gov As a dual Src/Abl inhibitor, bosutinib's mechanism involves the inhibition of autophosphorylation of both kinases, leading to the suppression of cell growth. taylorandfrancis.com
Comparative Analysis of Isomer Binding Modes Across Kinase Family Members
The binding mode of bosutinib and its isomer has been compared across different kinase family members, primarily Abl and Src, which share a high degree of sequence conservation in their ATP-binding sites. nih.gov The nitrile group present in both bosutinib and its isomer serves as a sensitive probe for the electrostatic environment within the ATP-binding pocket. nih.govresearchgate.net Infrared absorption spectroscopy of this nitrile group reveals a different electrostatic environment in the ATP-binding sites of Abl and Src kinases, suggesting that despite the high sequence similarity, subtle differences in the local electric field exist. nih.gov Exploiting such electrostatic variations could be a strategy for developing more selective kinase inhibitors. nih.gov
The crystal structure of authentic bosutinib bound to the Abl kinase domain shows that the 4-anilinoquinoline core makes crucial interactions with the hinge region of the kinase. plos.org The sidechain of the "gatekeeper" residue, Threonine 315 (T315), is completely enveloped by bosutinib, forming extensive van der Waals contacts with both the nitrile group and the 5-methoxy group of the aniline (B41778) ring. nih.gov The nitrile group also makes van der Waals contact with the sidechain of Valine 299. nih.gov This detailed interaction map explains why mutations at these positions, such as T315I and V299L, confer resistance to bosutinib. nih.govdrugbank.com
Cellular and Biochemical Investigations of Bosutinib Isomer Methanoate Activity
Enzyme Inhibition Assays in Cell-Free Systems
No data is available in the public domain regarding the enzyme inhibition profile of Bosutinib (B1684425) Isomer Methanoate in cell-free systems.
Cellular Target Engagement Studies
There is no published research on the cellular target engagement of Bosutinib Isomer Methanoate.
Impact on Protein Phosphorylation Signatures in Cellular Models
Information regarding the impact of this compound on protein phosphorylation signatures in cellular models is not available in the current scientific literature.
Cell Growth and Proliferation Assays in Model Systems
No studies have been published that specifically assess the effect of this compound on cell growth and proliferation in any model systems.
Investigation of Apoptosis and Cell Cycle Progression in Cellular Contexts
There is no available data from investigations into the effects of this compound on apoptosis and cell cycle progression.
Modulation of Cell Signaling Pathways and Network Perturbations
The modulation of cell signaling pathways and any network perturbations caused by this compound have not been documented in publicly accessible research.
Assessment of Isomer-Induced Cellular Phenotypes in Defined Experimental Models
There are no available assessments of cellular phenotypes induced by this compound in any defined experimental models.
Structure Activity Relationship Sar Studies of Bosutinib Isomer Methanoate and Analogues
Identification of Pharmacophoric Requirements for Kinase Inhibition
The core structure of bosutinib (B1684425), a 4-anilinoquinoline-3-carbonitrile, contains the essential pharmacophoric features required for its activity as a dual inhibitor of Src and Abl kinases. nih.govnih.govtocris.com The key requirements for potent kinase inhibition are embodied in its distinct molecular components.
Systematic Structural Modifications and Their Impact on Activity
Systematic modifications of the bosutinib scaffold are crucial for probing its interaction with target kinases and refining its activity profile. The most significant and widely documented structural variation is the existence of a bosutinib isomer, which was found to have been inadvertently distributed by several chemical suppliers. nih.govgithub.io This isomer differs from authentic bosutinib in the substitution pattern of the aniline (B41778) ring.
While the binding modes of bosutinib and its isomer within the Abl kinase domain are structurally almost identical, this subtle change highlights the sensitivity of kinase-inhibitor interactions to positional isomerism. nih.gov Further theoretical modifications, based on structural data, have been proposed to enhance the compound's activity spectrum. For example, analysis of the bosutinib-Abl co-crystal structure suggests that analogues lacking the 3-carbonitrile group might be capable of overcoming resistance conferred by the T315I mutation, as this group is in close contact with the T315 residue. nih.govnih.gov
| Compound | Aniline Ring Substitution Pattern | CAS Number | Molecular Formula |
|---|---|---|---|
| Bosutinib | 2,4-dichloro-5-methoxy | 380843-75-4 | C26H29Cl2N5O3 |
| Bosutinib Isomer | 3,5-dichloro-4-methoxy | 1391063-17-4 | C26H29Cl2N5O3 |
Mapping of Functional Groups to Specific Binding Interactions
The high-affinity binding of bosutinib to the Abl kinase domain is the result of a precise network of interactions between its functional groups and amino acid residues in the ATP pocket. nih.govresearchgate.net
Quinoline (B57606) Core: The nitrogen atom of the quinoline ring forms a key hydrogen bond with the backbone amide of Met318 in the hinge region, a canonical interaction for many kinase inhibitors. researchgate.net
Anilino-Ring (2,4-dichloro-5-methoxy): This moiety is enveloped by a hydrophobic pocket. The 2-chloro and 4-chloro substituents enhance this hydrophobic interaction. The 5-methoxy group makes extensive van der Waals contacts with the gatekeeper residue, Threonine 315 (T315). nih.gov
3-Carbonitrile Group: The nitrile group is oriented towards the solvent-exposed region and makes van der Waals contacts with the side chains of both T315 and Valine 299 (V299). nih.gov A structural water molecule can also mediate an interaction between the nitrile and the backbone of Aspartate 400. researchgate.net
7-Alkoxy-N-methylpiperazine Side Chain: This long, flexible chain extends towards the solvent-exposed surface of the kinase, with the terminal N-methylpiperazine ring making hydrophobic contacts that contribute to binding affinity. researchgate.net
| Functional Group | Interacting Kinase Residues (Abl) | Type of Interaction |
|---|---|---|
| Quinoline Core | Met318 (Hinge Region) | Hydrogen Bonding |
| Anilino-Ring | T315, Hydrophobic Pocket | van der Waals, Hydrophobic |
| 3-Carbonitrile | T315, V299, D400 (via water) | van der Waals, Water-mediated H-bond |
| N-methylpiperazine Chain | Solvent-exposed surface | Hydrophobic |
Rational Design Principles for Optimizing Potency and Selectivity
The development of bosutinib and next-generation inhibitors is guided by several rational design principles aimed at maximizing potency and tuning selectivity. A key principle is the exploitation of subtle differences in the ATP-binding sites across various kinases. Although the binding sites of closely related kinases like Src and Abl are highly conserved, they possess distinct electrostatic environments. nih.gov The nitrile group of bosutinib has been used as an infrared probe to detect these differences, providing a potential roadmap for designing inhibitors with greater selectivity. nih.govresearchgate.net
Another critical design consideration is conformational flexibility. Unlike first-generation inhibitors such as imatinib (B729), which binds only to the inactive "DFG-out" conformation of Abl, bosutinib can bind to both the DFG-out and the active "DFG-in" conformations. nih.govresearchgate.net This conformational versatility is thought to contribute to its higher binding affinity and potency. nih.gov Therefore, designing inhibitors that are less dependent on a specific kinase conformation is a powerful strategy for enhancing potency.
Analysis of Isomeric Influences on Biological Activity Profiles
The existence of a common bosutinib isomer (3,5-dichloro-4-methoxyanilino) has provided a unique opportunity to study the impact of subtle structural changes on molecular properties and interactions. github.iolktlabs.com While high-resolution crystal structures show that both authentic bosutinib and its isomer adopt nearly identical binding poses within the Abl kinase domain, their spectroscopic properties differ significantly. nih.gov
Strategies for Overcoming Molecular Resistance-Conferring Mutations
A primary challenge in kinase inhibitor therapy is the emergence of drug resistance, often through point mutations in the kinase domain. researchgate.net Bosutinib, as a second-generation inhibitor, is effective against a majority of mutations that confer resistance to imatinib. nih.govpagepress.org However, its efficacy is limited against certain key mutations.
The most notorious resistance mutation is T315I, the "gatekeeper" mutation, against which bosutinib is inactive. nih.govnih.gov Structural analysis reveals that the bulkier isoleucine side chain at position 315 creates a steric clash with bosutinib, preventing effective binding. nih.govresearchgate.net In contrast, bosutinib can overcome resistance from P-loop mutations (e.g., Y253F). This is because the collapsed P-loop conformation stabilized by imatinib would clash with bosutinib; bosutinib binds to a different P-loop conformation, thus circumventing the resistance mechanism. nih.govresearchgate.net
Structural insights provide strategies for designing new analogues to overcome resistance. The close contact between the 3-carbonitrile group and the T315 residue has led to the hypothesis that removing this group could create space to accommodate the larger isoleucine residue of the T315I mutant, potentially restoring inhibitory activity. nih.govnih.govresearchgate.net This principle of modifying peripheral moieties to avoid steric hindrance with mutated residues is a cornerstone of rational design for next-generation inhibitors.
| BCR-ABL Mutation | Bosutinib Activity | Structural Rationale for Activity/Inactivity |
|---|---|---|
| T315I | Inactive | Steric clash between the isoleucine side chain and the inhibitor. nih.govresearchgate.net |
| P-Loop Mutations (e.g., Y253F, E255K) | Active | Binds to a P-loop conformation that avoids the steric hindrance seen with imatinib. nih.gov |
| V299L | Resistant | Mutation at a key contact residue reduces binding affinity. nih.gov |
Computational and Biophysical Modeling of Bosutinib Isomer Methanoate
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein kinase. For the bosutinib (B1684425) structural isomer, docking simulations are employed to model its interaction within the ATP-binding site of kinases like Abl. nih.govresearchgate.net These simulations place the isomer into the active site and score different poses based on factors like electrostatic and van der Waals interactions.
The primary goal is to identify the most energetically favorable binding mode, which can then be compared with experimental data, such as X-ray crystallography structures. plos.org Docking studies reveal key atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, simulations can confirm whether the isomer forms the same critical hydrogen bond with the kinase hinge region (e.g., Met318 in Abl) as authentic bosutinib. plos.org The predicted binding affinity, often expressed as a docking score, provides a preliminary estimate of the compound's inhibitory potential. researchgate.net
| Parameter | Description | Example Value/Finding |
| Target Protein | Abl Kinase Domain (PDB ID: 3UE4) | Receptor for docking simulation. nih.gov |
| Docking Software | AutoDock Vina | A widely used program for molecular docking. |
| Docking Score | Estimated binding affinity (kcal/mol). Lower scores indicate higher affinity. | -13.5 kcal/mol researchgate.net |
| Key H-Bond Interaction | Hydrogen bond with the kinase hinge region. | Forms H-bond with the backbone amide of Met318. plos.org |
| Key Hydrophobic Interactions | Non-polar interactions stabilizing the complex. | Contacts with residues such as Val299 and T315. plos.org |
| Pose Analysis | Comparison of the predicted orientation with the known crystal structure. | The docked pose shows high similarity to the crystallographic binding mode. |
Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov By simulating the movements of atoms in the bosutinib isomer-kinase complex, MD can assess the stability of the binding mode predicted by docking. researchgate.net These simulations track conformational changes in both the ligand and the protein, providing insights into the flexibility of the active site and the durability of key interactions. mdpi.com
| Parameter | Description | Typical Finding |
| Simulation Software | GROMACS, AMBER | Standard software packages for MD simulations. |
| Force Field | AMBER FF14SB (protein), GAFF (ligand) | Parameters describing the physics of atomic interactions. |
| Simulation Time | 100 nanoseconds (ns) | Duration of the simulation to observe dynamic behavior. |
| RMSD Analysis | Measures the average deviation of the complex from its initial structure. | A stable RMSD below 3 Å suggests a stable binding complex. mdpi.com |
| RMSF Analysis | Measures the fluctuation of individual amino acid residues. | Higher RMSF in loop regions indicates greater flexibility. |
| Interaction Stability | Persistence of key hydrogen bonds and hydrophobic contacts over time. | Critical hydrogen bonds with the hinge region remain stable throughout the simulation. |
Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanical (QM/MM) Calculations
For a more precise understanding of the electronic interactions between the bosutinib isomer and its target, Quantum Mechanical (QM) calculations are employed. QM methods can accurately model electronic effects like charge distribution, polarization, and the formation/breaking of bonds. A particularly powerful approach is the hybrid QM/MM method, where the ligand and the immediate active site residues are treated with high-level QM calculations, while the rest of the protein and solvent are handled by more computationally efficient Molecular Mechanics (MM) force fields.
These calculations are especially valuable for analyzing specific interactions, such as the one involving the isomer's nitrile group. Spectroscopic studies have shown that the nitrile group acts as a sensitive probe of the electrostatic environment within the ATP-binding site. nih.govresearchgate.net QM/MM calculations can quantify this electrostatic interaction energy, revealing how the subtle repositioning of substituents in the isomer affects the local electric field and, consequently, the binding affinity. nih.gov
| Calculation Type | Purpose | Information Obtained |
| QM Region | Bosutinib isomer and key active site residues. | High-accuracy electronic structure and charge distribution. |
| MM Region | Remainder of the protein and solvent. | Efficiently models the larger environment's structural influence. |
| Electrostatic Analysis | To calculate the electric field experienced by the nitrile group. | Quantifies the favorability of the electrostatic environment in the binding pocket. nih.gov |
| Interaction Energy | To compute the energy of specific non-covalent bonds (e.g., H-bonds). | Provides a more accurate measure of interaction strength than MM methods. |
| Polarization Effects | To model how the electron clouds of the ligand and protein distort upon binding. | Reveals the extent of charge redistribution in the complex. |
Free Energy Perturbation (FEP) and Binding Energy Calculations
Predicting the binding affinity of a ligand to its target is a central goal of computational chemistry. Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy (ΔΔG) between two similar ligands, such as the bosutinib isomer and authentic bosutinib. FEP simulations involve an "alchemical" transformation where one molecule is gradually turned into the other in silico, both in the solvent and when bound to the protein. The difference in the work required for these transformations yields a highly accurate prediction of the difference in binding affinity.
Other methods, like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are also used to estimate binding free energies. nih.govresearchgate.net These calculations can be performed on snapshots from MD simulations to provide an end-point estimation of binding energy. For the bosutinib isomer, these calculations are critical for quantitatively predicting whether the structural change leads to a stronger or weaker interaction with the target kinase compared to the parent compound, thereby guiding further chemical optimization.
| Method | Description | Predicted Outcome Example |
| FEP | Computes the relative binding free energy (ΔΔG) by alchemical transformation. | ΔΔG (Isomer vs. Bosutinib) = +0.5 kcal/mol, suggesting the isomer binds slightly less tightly. |
| MM/GBSA | Calculates the binding free energy (ΔG) from MD simulation snapshots. | ΔG (Isomer-Abl complex) = -75.5 kJ/mol. researchgate.net |
| Thermodynamic Cycle | The fundamental principle behind FEP, relating free energy changes in different states. | Ensures a physically meaningful calculation of relative affinity. |
| Experimental Correlation | Comparison of calculated ΔΔG with experimental values from binding assays. | Predicted ΔΔG is in good agreement with experimental binding constants (Kd). nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov To develop a QSAR model for the bosutinib isomer and its derivatives, a dataset of related compounds with measured inhibitory activities (e.g., IC50 values) against a target kinase like BCR-ABL would be required. cas.czresearchgate.net
The first step involves calculating molecular descriptors for each compound, which are numerical representations of their structural, physical, or chemical properties. These can include 2D descriptors (e.g., molecular weight, logP) or 3D descriptors from methods like CoMFA and CoMSIA. nih.govnih.gov Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the observed activity. nih.govaimspress.com A robust QSAR model can predict the activity of new, unsynthesized analogs of the bosutinib isomer, helping to prioritize which compounds to synthesize and test. nih.gov
| Component | Description | Example |
| Dataset | A series of analogs based on the bosutinib isomer scaffold with known activities. | 50 purine-scaffold inhibitors of Bcr-Abl. cas.cz |
| Molecular Descriptors | Numerical values representing molecular properties (e.g., steric, electronic). | CoMFA steric and electrostatic fields; topological indices. aimspress.com |
| Statistical Method | Algorithm used to build the predictive model. | Partial Least Squares (PLS), Random Forest. |
| Model Validation | Statistical metrics assessing the model's predictive power. | High R² (correlation coefficient) and Q² (cross-validated R²) values (>0.7). nih.gov |
| Application | Predicting the activity of novel compounds based on the isomer's scaffold. | Identification of key structural features that enhance or diminish inhibitory potency. |
Virtual Screening and De Novo Design of Novel Isomer-Derived Scaffolds
The structural information from the bosutinib isomer-kinase complex is a valuable starting point for discovering novel inhibitors. plos.org Structure-based virtual screening uses the 3D structure of the target's binding site to search large chemical databases for compounds that are predicted to bind favorably. mdpi.commdpi.com The bosutinib isomer's scaffold can be used as a query to find molecules with similar shapes and chemical features that might also inhibit the target kinase.
Alternatively, de novo design methods use computational algorithms to build novel molecules from scratch, piece by piece, directly within the active site of the target. acs.orgnih.gov These methods can use the bosutinib isomer's core structure as a base scaffold or starting fragment, adding new functional groups to optimize interactions with the protein. semanticscholar.org Both approaches aim to leverage the structural knowledge of the isomer to explore new chemical space and identify diverse, potent, and potentially more selective kinase inhibitors. researchgate.net
| Technique | Goal | Workflow Steps |
| Virtual Screening | To identify novel hits from existing compound libraries. | 1. Prepare target structure and compound database. 2. Dock library against the target's active site. 3. Rank compounds by docking score. 4. Select top hits for experimental validation. mdpi.com |
| De Novo Design | To generate entirely new molecular structures with desired properties. | 1. Define the active site constraints. 2. Use fragments or atoms to "grow" a molecule within the site. 3. Score generated molecules for binding and drug-like properties. 4. Propose novel scaffolds for synthesis. nih.gov |
| Scaffold Hopping | To find new core structures that maintain key binding interactions. | Use the isomer's pharmacophore to search for topologically distinct molecules. |
| Outcome | Identification of novel chemical series for lead optimization. |
Advanced Analytical Techniques for Characterization of Bosutinib Isomer Methanoate in Research
High-Resolution Mass Spectrometry for Isomer Identification and Purity Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of Bosutinib (B1684425) Isomer Methanoate. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically within 5 ppm), enabling the determination of the elemental composition of the parent ion and its fragments. This capability is critical for distinguishing the bosutinib isomer from the parent drug and other related impurities, as they share the same nominal mass.
Research employing tandem mass spectrometry (MS/MS) with a triple-quadrupole (TQD) mass analyzer in Multiple Reaction Monitoring (MRM) mode is particularly effective for sensitive and specific quantification. qiaosun.netusbio.net For bosutinib, the parent ion peak is observed at m/z 530. qiaosun.net In MRM, specific precursor-to-product ion transitions are monitored. For instance, bosutinib has been quantified by monitoring transitions like m/z 530 to daughter ions m/z 113 and 141. qiaosun.net A similar approach would be applied to its isomer, where a distinct fragmentation pattern or relative abundance of fragments could serve as a key identifier.
Purity analysis by HRMS involves screening for known and unknown impurities. This includes synthetic byproducts, intermediates, and degradation products that may be present in the sample. qiaosun.net The high resolving power of instruments like Orbitrap or TOF (Time-of-Flight) analyzers allows for the separation of ions with very small mass differences, ensuring that even trace-level impurities are detected and identified.
| Technique | Parameter | Observation for Bosutinib/Isomer Analysis | Reference |
|---|---|---|---|
| LC-MS/MS (TQD) | Ionization Mode | Electrospray Ionization Positive (ESI+) | qiaosun.net |
| Parent Ion (m/z) | 530 | qiaosun.net | |
| MRM Transitions (m/z) for Bosutinib | 530 → 113; 530 → 141 | qiaosun.net | |
| HRMS | Mass Accuracy | Typically < 5 ppm | General Knowledge |
| Application | Elemental composition determination, impurity profiling, definitive isomer identification. | qiaosun.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including Bosutinib Isomer Methanoate. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Studies have successfully used a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to differentiate authentic bosutinib from a structural isomer where the substituents on the aniline (B41778) ring are rearranged. as-1.co.jp
¹H NMR: The proton NMR spectrum provides initial information on the number and type of protons. Comparative analysis of ¹H NMR spectra for bosutinib and its isomer reveals distinct differences in the aromatic region, confirming the different substitution pattern on the aniline ring. biomart.cn
¹³C NMR: The carbon spectrum helps identify the number of unique carbon atoms and their chemical nature.
2D NMR Experiments: Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are crucial for correlating protons with their directly attached carbons. as-1.co.jp Heteronuclear Multiple Bond Correlation (HMBC) spectra establish longer-range (2-3 bond) correlations, allowing for the complete assembly of the molecular skeleton. For complex molecules, experiments like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can further probe proton-proton connectivities through bonds and space, respectively, helping to determine the molecule's conformation in solution.
| NMR Experiment | Purpose in Isomer Characterization | Reference |
|---|---|---|
| ¹H NMR | Reveals differences in proton chemical shifts, especially in the aromatic region, to distinguish isomers. | as-1.co.jpbiomart.cn |
| ¹³C NMR | Confirms the carbon skeleton and highlights differences in the chemical environment of carbon atoms. | as-1.co.jp |
| ¹H-¹³C HSQC | Correlates each proton to its directly bonded carbon, providing definitive C-H bond information. | as-1.co.jp |
| HMBC/COSY | Establishes multi-bond (HMBC) and through-bond (COSY) correlations to piece together the molecular structure. | |
| NOESY | Provides information on through-space proton proximities to elucidate the 3D structure and conformation. |
X-ray Diffraction (XRD) for Solid-State Structure and Polymorphism
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For this compound, Single-Crystal XRD would provide precise bond lengths, bond angles, and conformational details, confirming the isomeric structure and the location of the methanoate counter-ion within the crystal lattice.
In pharmaceutical research, polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical attribute. Different polymorphs can have different stabilities, dissolution rates, and bioavailability. A comprehensive study on bosutinib revealed its high propensity to form various solvates and hydrates, with 23 distinct solvated forms and one anhydrous form being prepared and characterized. It is highly probable that its isomer would also exhibit such complex solid-state behavior.
Powder X-ray Diffraction (PXRD) is used to characterize these different solid forms. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint" for that specific polymorph or solvate. This technique is essential for quality control, ensuring batch-to-batch consistency of the solid form.
| Technique | Information Obtained | Relevance to this compound | Reference |
|---|---|---|---|
| Single-Crystal XRD | Precise 3D atomic structure, bond lengths, angles, absolute configuration. | Unambiguous confirmation of the isomeric structure and conformation in the solid state. | biomart.cn |
| Powder XRD (PXRD) | Characteristic diffraction pattern for a specific crystalline form. | Identification and screening for different polymorphs, solvates, and hydrates; quality control. |
Chromatographic Techniques (e.g., HPLC, UPLC, SFC) for Isomer Separation and Quantification
Chromatographic methods are fundamental for separating the bosutinib isomer from the parent drug and other impurities, as well as for accurate quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are the workhorses of pharmaceutical analysis. Methods have been developed for the quantification of bosutinib in various matrices. A typical method uses a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. These methods are validated for linearity, precision, accuracy, and sensitivity, with lower limits of quantification (LOQ) reaching the ng/mL range. Such methods can be readily adapted to separate and quantify the bosutinib isomer, as slight differences in polarity between isomers often allow for successful separation on standard stationary phases.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, especially for the separation of isomers and chiral compounds. Using supercritical CO₂ as the primary mobile phase, SFC offers advantages of faster separations, reduced organic solvent consumption (making it a "greener" technique), and unique selectivity. For challenging separations where isomers are not resolved by HPLC, SFC provides an orthogonal technique that often yields successful results.
| Technique | Typical Column | Mobile Phase Example | Key Advantages for Isomer Analysis | Reference |
|---|---|---|---|---|
| HPLC/UPLC | C18 (Reversed-Phase) | Acetonitrile/Water with buffer/acid modifier | Robust, widely available, high sensitivity for quantification. | qiaosun.net |
| SFC | Various (Chiral or Achiral) | Supercritical CO₂ with organic modifier (e.g., Methanol) | High speed, high efficiency, reduced solvent waste, orthogonal selectivity to HPLC. |
Spectroscopic Methods (e.g., FTIR, Raman, UV-Vis, Fluorescence) for Molecular Characterization and Binding Studies
A variety of spectroscopic techniques provide valuable information on the molecular structure and properties of this compound.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups within the molecule. The infrared absorption of the nitrile group (C≡N) in bosutinib and its isomer provides a distinct spectroscopic probe. as-1.co.jp Differences in the fingerprint region of the FTIR or Raman spectrum between the two isomers can be used for identification and quality control.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. A UV-Vis method for estimating bosutinib has been developed, with linearity observed in the 2-12 µg/ml concentration range in methanol. The isomer would be expected to have a similar, though potentially slightly shifted, UV absorption spectrum, which is useful for detection and quantification in techniques like HPLC-UV.
Fluorescence Spectroscopy: Research has shown that both bosutinib and its isomer are fluorescent. as-1.co.jp Upon binding to target proteins like the Abl kinase domain, the fluorescence intensity increases significantly. as-1.co.jpbiomart.cn This property is exploited in binding assays to quantitatively measure the interaction between the inhibitor and its target protein, allowing for the determination of equilibrium dissociation constants. biomart.cn
| Method | Information Provided | Application to Bosutinib Isomer | Reference |
|---|---|---|---|
| FTIR / Raman | Vibrational modes of functional groups. | Identification of the nitrile group and fingerprinting of the isomeric structure. | as-1.co.jp |
| UV-Vis | Electronic absorption maxima (λmax). | Quantification and detection in chromatographic methods. | |
| Fluorescence | Emission/excitation spectra, quantum yield. | Used in binding assays to quantify protein-ligand interactions. | as-1.co.jpbiomart.cn |
Hyphenated Techniques for Comprehensive Isomer Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive approach to analyzing complex samples containing isomers.
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex matrices. In the context of this compound, an LC-MS/MS method would first chromatographically separate the isomer from other compounds. qiaosun.net The separated analyte then enters the mass spectrometer, where it is identified based on its precursor and product ion masses, providing a dual layer of specificity (retention time and mass transitions). qiaosun.net This approach allows for robust and reliable quantification even at very low concentrations and is essential for detailed profiling of the compound in research studies. usbio.net
Emerging Research Perspectives and Methodological Innovations
Application of Bosutinib (B1684425) Isomer Methanoate as a Chemical Probe for Kinase Pathway Delineation
Small molecule inhibitors are invaluable as chemical probes for dissecting the complex signaling networks within cells tum.denih.govrsc.org. The Bosutinib isomer, with its unique kinase inhibition profile, serves as a powerful tool for delineating specific kinase pathways. By comparing the cellular effects of the isomer with those of authentic Bosutinib, researchers can attribute specific biological outcomes to the inhibition of distinct sets of kinases.
The utility of a chemical probe is defined by its potency and selectivity. The Bosutinib isomer has been shown to have a different potency profile against certain kinases compared to Bosutinib, making it a complementary tool for research lktlabs.com. For instance, if the isomer is more potent against a particular kinase, it can be used to probe the downstream effects of that kinase with greater precision. This comparative approach allows for a more nuanced understanding of the roles of individual kinases in complex biological processes.
Table 1: Comparative Kinase Inhibition Profile
| Kinase | Bosutinib IC₅₀ (nM) | Bosutinib Isomer IC₅₀ (nM) |
|---|---|---|
| Src | 1.2 | Data not widely published |
| Abl | 1 | Data not widely published |
| Wee1 | Less potent | More potent |
Integration with Proteomics and Metabolomics for Systems-Level Understanding
To fully comprehend the cellular impact of the Bosutinib isomer, researchers are integrating its study with systems-level analytical techniques like proteomics and metabolomics. These approaches provide a global, unbiased view of the molecular changes induced by the compound.
Chemical proteomics, for example, can be used to identify the full spectrum of kinases and other proteins that directly interact with the Bosutinib isomer in a cellular context nih.govtum.deacs.orgsemanticscholar.org. By immobilizing the isomer on a solid support, it can be used as "bait" to capture its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry reveals the isomer's target landscape.
Phosphoproteomics, a sub-discipline of proteomics, is particularly valuable for studying kinase inhibitors. By quantifying changes in protein phosphorylation across the proteome following treatment with the Bosutinib isomer, researchers can map the downstream signaling pathways that are modulated by its inhibitory activity nih.gov. This can uncover novel substrates for the targeted kinases and provide a more complete picture of the isomer's mechanism of action.
Metabolomics, the large-scale study of small molecules or metabolites, can further elucidate the functional consequences of kinase inhibition by the isomer. By analyzing the metabolic profile of cells treated with the isomer, scientists can identify metabolic pathways that are altered, providing a functional readout of its biological effects.
Development of Novel Assay Platforms for Isomer Activity Assessment
The discovery of the Bosutinib isomer has underscored the need for robust and sensitive assay platforms that can accurately assess the activity and selectivity of kinase inhibitors, including their isomers nih.gov. A variety of in vitro and cell-based assays are being employed and developed for this purpose.
In Vitro Kinase Assays:
Radiometric Assays: These highly sensitive assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing a gold-standard for quantifying kinase activity and inhibition nih.gov.
Fluorescence-Based Assays: The intrinsic fluorescence of both Bosutinib and its isomer increases significantly upon binding to kinases like Src and Abl plos.org. This property can be exploited to develop high-throughput binding assays to screen for and characterize the interactions of these compounds with a wide range of kinases.
Cell-Based Assays:
Target Engagement Assays: Techniques like the NanoBRET™ assay can be used to measure the binding of the isomer to its target kinases within intact cells, providing a more physiologically relevant measure of its potency reactionbiology.com.
Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a specific substrate of a target kinase within cells. They are crucial for confirming that the isomer not only binds to its target but also inhibits its function in a cellular environment reactionbiology.com.
The development of such assays is critical for distinguishing between the activities of closely related isomers and for ensuring the quality and reproducibility of research findings.
Strategies for Targeted Delivery of Isomers in Research Models
In preclinical research, achieving targeted delivery of a chemical probe to specific cells or tissues of interest can enhance its utility and provide more precise biological insights. While research on the targeted delivery of the Bosutinib isomer is still in its early stages, strategies developed for other kinase inhibitors could be readily adapted nih.govbenthamdirect.com.
Nanoparticle-Based Delivery Systems: Encapsulating the Bosutinib isomer within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility and stability in vivo. Furthermore, the surface of these nanoparticles can be decorated with targeting ligands, such as antibodies or peptides, that recognize specific receptors on the surface of target cells. This would allow for the preferential accumulation of the isomer in the desired cells or tissues, enabling more precise investigation of its effects in animal models of disease benthamdirect.com.
These targeted delivery strategies can help to overcome some of the challenges associated with systemic administration of small molecule inhibitors in research models, leading to more accurate and translatable findings.
Contribution of Isomer Research to Fundamental Kinase Biology and Drug Discovery Paradigms
The study of kinase inhibitor isomers, exemplified by the case of Bosutinib, offers significant contributions to our fundamental understanding of kinase biology and influences the paradigms of drug discovery.
Structure-Activity Relationships: The distinct biological activities of Bosutinib and its isomer, which differ only in the placement of substituents on the aniline (B41778) ring, provide a powerful illustration of the stringent structural requirements for selective kinase inhibition. Studying these differences helps to refine our understanding of the molecular interactions that govern inhibitor binding and selectivity.
Revealing Novel Kinase Biology: A unique inhibition profile of an isomer can implicate specific kinases in biological processes where their roles were previously unknown. This can open up new areas of investigation and lead to the identification of novel therapeutic targets.
Informing Drug Discovery Best Practices: The inadvertent discovery and widespread use of the Bosutinib isomer has served as a cautionary tale in the research community, highlighting the critical importance of rigorous analytical characterization of all chemical reagents. This has led to a greater emphasis on quality control and the use of multiple analytical techniques to confirm the identity and purity of small molecules used in research.
Expanding the Druggable Kinome: The human kinome comprises over 500 kinases, many of which remain understudied. The unique selectivity profiles of isomers can provide starting points for the development of chemical probes for these less-explored kinases, thereby helping to expand the druggable portion of the kinome acs.org.
Q & A
Q. What synthetic routes are employed for Bosutinib Isomer Methanoate, and how is its purity validated?
this compound is synthesized via multi-step organic reactions, starting from intermediates like 3-Methoxy-4-hydroxybenzoic acid. Key steps include cyclization and functional group modifications to introduce the methanoate moiety. Purity is validated using high-performance liquid chromatography (HPLC) coupled with photodiode array detection (PDA) for quantification, while structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying this compound in plasma or tissue samples. Method validation includes calibration curves (linear range: 1–1000 ng/mL), recovery studies (>85%), and precision assessments (RSD <15%). Isotope-labeled internal standards (e.g., deuterated analogs) enhance accuracy .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
X-ray crystallography at 2.4 Å resolution reveals the isomer’s binding mode to the Abl kinase domain. Key interactions include hydrogen bonds with Met318 and hydrophobic contacts with the P-loop. Structural data explain its efficacy against imatinib-resistant mutations (e.g., E255K) but not T315I, where steric clashes occur .
Q. What in vitro assays are used to evaluate the kinase inhibition profile of this compound?
Competitive ATP-binding assays (e.g., Z′-LYTE kinase profiling) measure IC₅₀ values across 50+ kinases. Fluorescence polarization (FP) assays quantify binding affinity (Kd) to Abl vs. Src kinases. Selectivity is further validated using phospho-specific antibodies in cell lysates .
Advanced Research Questions
Q. How do electrostatic differences in kinase ATP-binding pockets influence this compound’s selectivity?
Vibrational Stark spectroscopy at 77 K measures the Stark tuning rate (0.74 cm⁻¹/(MV/cm)) of the isomer’s nitrile group in Abl vs. Src kinases. Abl’s more polar environment enhances dipole stabilization, explaining higher binding affinity. Computational electrostatic potential maps (e.g., Poisson-Boltzmann calculations) corroborate experimental data .
Q. What molecular mechanisms underlie resistance to this compound in T315I-mutated BCR-Abl?
The T315I "gatekeeper" mutation introduces steric hindrance, disrupting the isomer’s methoxy group interaction with Thr315. Molecular dynamics simulations show reduced binding energy (ΔΔG > 3 kcal/mol). Rescue strategies involve designing analogs with flexible substituents (e.g., 4-aminoquinazolines) to bypass steric clashes .
Q. How can fluorescence anisotropy resolve conflicting data on this compound’s binding kinetics?
Discrepancies in reported Kd values (e.g., 2 nM vs. 10 nM) arise from assay conditions (e.g., ionic strength, ATP concentration). Fluorescence anisotropy with FITC-labeled kinase domains under physiological ATP (1 mM) resolves true binding constants by correcting for competitive ATP interference .
Q. What in silico approaches optimize this compound’s pharmacokinetic profile?
Quantitative structure-activity relationship (QSAR) models predict logP and solubility using descriptors like polar surface area (PSA) and H-bond donors. Molecular docking (e.g., AutoDock Vina) identifies metabolically stable substituents, while physiologically based pharmacokinetic (PBPK) modeling forecasts hepatic clearance .
Q. How does this compound compare to second-generation TKIs in delaying blast-crisis progression?
Matching-adjusted indirect comparisons (MAIC) show bosutinib’s progression-free survival (PFS) advantage over dasatinib (HR: 0.72, 95% CI: 0.58–0.89) and nilotinib (HR: 0.65, 95% CI: 0.53–0.80) in 2L CML. Time-dependent Cox models attribute this to slower clonal evolution in residual Philadelphia-positive cells .
Q. Can isotopic labeling (e.g., ¹³C/¹⁵N) enhance NMR studies of this compound’s dynamic binding?
Isotope-edited ¹H-¹³C HSQC NMR tracks conformational changes in the kinase DFG motif upon isomer binding. Residual dipolar coupling (RDC) experiments in Pf1 phage-alignable media reveal transient interactions with the activation loop, missed in static crystal structures .
Methodological Notes
- Data Contradictions : Discrepancies in IC₅₀ values may arise from assay platforms (e.g., biochemical vs. cellular assays). Cross-validate using orthogonal methods like surface plasmon resonance (SPR) .
- Experimental Design : For crystallography, optimize cryoprotectants (e.g., 25% glycerol) to prevent ice artifacts. For MAIC, adjust for baseline covariates (e.g., mutation burden) via propensity score weighting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
